abyssinoflavanone VI
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Overview
Description
Abyssinoflavanone VI is a prenylated flavanone, a type of flavonoid, which is a class of plant secondary metabolites known for their diverse biological activities. This compound is derived from the plant Erythrina abyssinica, which is traditionally used in various medicinal applications. This compound has garnered attention due to its potential therapeutic properties, including anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinoflavanone VI involves several steps, starting from basic flavonoid structures. The key steps include prenylation, which introduces the prenyl group into the flavonoid core. This process typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: Abyssinoflavanone VI undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Abyssinoflavanone VI involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/AKT pathway.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Comparison with Similar Compounds
Abyssinoflavanone VII: Another prenylated flavanone with similar biological activities.
Kaempferol: A flavonol known for its antioxidant and anticancer properties.
Quercetin: A flavonol with strong antioxidant and anti-inflammatory activities.
Uniqueness: Abyssinoflavanone VI is unique due to its specific prenylation pattern, which enhances its lipophilicity and biological activity compared to other flavonoids . This structural feature allows it to interact more effectively with cellular membranes and molecular targets .
Properties
Molecular Formula |
C25H28O7 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-2,2,9,9-tetramethyl-3,4,7,8-tetrahydropyrano[3,2-h]chromen-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-24(2)6-5-12-7-14(15-10-20(29)25(3,4)32-23(15)22(12)31-24)18-11-17(28)21-16(27)8-13(26)9-19(21)30-18/h7-9,18,20,26-27,29H,5-6,10-11H2,1-4H3 |
InChI Key |
ZAGCAZVMJBNNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C3CC(C(OC3=C2O1)(C)C)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Origin of Product |
United States |
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